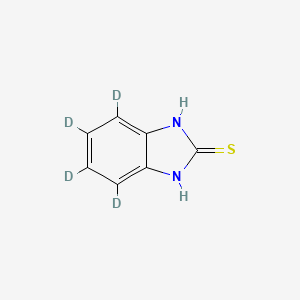

2-Mercapto-4,5,6,7-d4-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

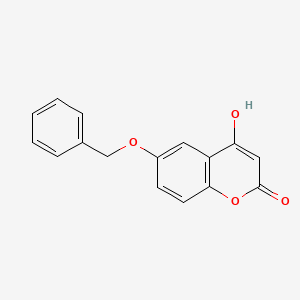

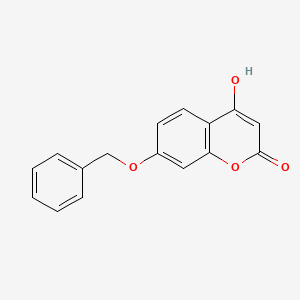

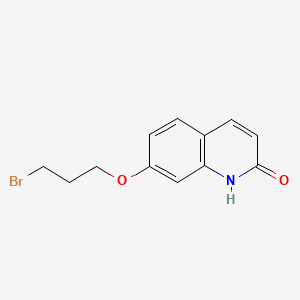

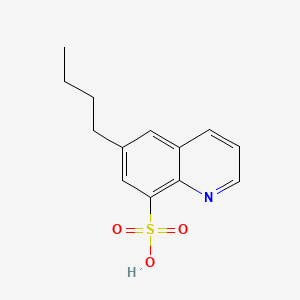

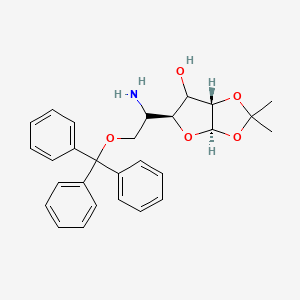

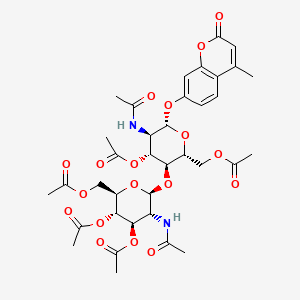

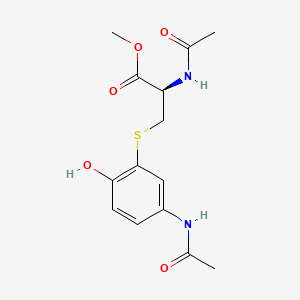

“2-Mercapto-4,5,6,7-d4-benzimidazole” is a chemical compound with the molecular formula C7H2D4N2S . It is an analogue of 2-Mercaptobenzimidazole, which is an intermediate in the synthesis of Rabeprazole and Lansoprazole . It is also known to be a good corrosion inhibitor .

Molecular Structure Analysis

The molecular structure of this compound was confirmed by means of 1H-NMR, 13C-NMR and mass spectrometry .

Physical and Chemical Properties Analysis

The melting point of this compound is between 275°C and >300°C .

Aplicaciones Científicas De Investigación

Inhibition of Nucleic Acid Synthesis : 2-Mercapto-l-(β-4-pyridethyl) benzimidazole, a related compound, inhibits the incorporation of tritiated uridine and thymidine into RNA and DNA in cell cultures, indicating a reversible effect on nucleic acid synthesis (Bucknall & Carter, 1967).

Corrosion Inhibition in Copper : 2-Mercapto benzimidazole has been used as a copper corrosion inhibitor in aerated sulfuric acid solutions. The inhibition efficiency increases with the compound's concentration and exhibits a synergistic effect when combined with iodide ions (Zhang, Gao, & Zhou, 2003).

Antifungal Properties : Synthesized derivatives of 2-mercapto-5-methoxy-1H-benzimidazole have shown effectiveness in inhibiting the growth of various phytopathogenic fungi (Jebur & Ismail, 2019).

Antimicrobial and Antioxidant Activities : Novel 2-mercaptobenzimidazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, demonstrating convincing antibacterial activities against Escherichia coli and Staphylococcus aureus (El Ouasif et al., 2017).

Anti-inflammatory Pharmacology : Amino acid conjugates of 2-mercaptobenzimidazole have been synthesized, offering significant analgesic/anti-inflammatory potential with less gastrointestinal adverse effects, making them promising for therapeutic strategies in inflammation and analgesia (Khan et al., 2020).

Copper(I)-Catalyzed Synthesis : An efficient method has been developed for the preparation of various substituted 2-mercapto benzimidazoles, demonstrating their versatility in synthesis applications (Murru, Patel, Le Bras, & Muzart, 2009).

Antiviral Effects and RNA Metabolism : Substituted benzimidazoles, including 2-mercapto-1-(β-4-pyridethyl) benzimidazole, have been investigated for their antiviral effects and impacts on RNA metabolism of host cells (Bucknall, 1967).

Mecanismo De Acción

Target of Action

2-Mercapto-4,5,6,7-d4-benzimidazole is a derivative of benzimidazole, which is known to have a wide range of pharmacological properties Benzimidazole derivatives are known to exhibit antibacterial and antifungal activities .

Mode of Action

It’s known that benzimidazole derivatives can interact with bacterial and fungal cells, disrupting their growth and proliferation .

Biochemical Pathways

Given its antibacterial and antifungal properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and growth of these microorganisms .

Result of Action

This compound and its derivatives have demonstrated excellent activity against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans . Some compounds also showed good cytotoxic activities .

Análisis Bioquímico

Biochemical Properties

It is known that it is soluble in dichloromethane, hexane, and methanol . The compound is a white solid with a melting point between 275°C and >300°C

Molecular Mechanism

It is known that the compound is a labeled analogue of 2-Mercaptobenzimidazole, which has been investigated as a corrosion inhibitor

Temporal Effects in Laboratory Settings

The compound is known to be stable and is typically stored at -20° C . Information on the compound’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662069 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931581-17-8 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.